Cas no 2138426-41-0 (4-(2,2-Dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid)
![4-(2,2-Dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2138426-41-0x500.png)
4-(2,2-Dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2138426-41-0
- EN300-703326
- 4-(2,2-dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid
- 4-(2,2-Dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid
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- Inchi: 1S/C13H21NO3/c1-5-14-7-10-11(12(15)16)9(8-17-10)6-13(2,3)4/h8,14H,5-7H2,1-4H3,(H,15,16)
- InChI Key: SFSXAQAVXWNBJZ-UHFFFAOYSA-N
- SMILES: O1C=C(C(C(=O)O)=C1CNCC)CC(C)(C)C
Computed Properties
- Exact Mass: 239.15214353g/mol
- Monoisotopic Mass: 239.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.5Ų
- XLogP3: 0
4-(2,2-Dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-703326-10.0g |
4-(2,2-dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid |
2138426-41-0 | 95.0% | 10.0g |
$7497.0 | 2025-03-12 | |
Enamine | EN300-703326-5.0g |
4-(2,2-dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid |
2138426-41-0 | 95.0% | 5.0g |
$5056.0 | 2025-03-12 | |
Enamine | EN300-703326-0.25g |
4-(2,2-dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid |
2138426-41-0 | 95.0% | 0.25g |
$1604.0 | 2025-03-12 | |
Enamine | EN300-703326-2.5g |
4-(2,2-dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid |
2138426-41-0 | 95.0% | 2.5g |
$3417.0 | 2025-03-12 | |
Enamine | EN300-703326-0.05g |
4-(2,2-dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid |
2138426-41-0 | 95.0% | 0.05g |
$1464.0 | 2025-03-12 | |
Enamine | EN300-703326-0.1g |
4-(2,2-dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid |
2138426-41-0 | 95.0% | 0.1g |
$1533.0 | 2025-03-12 | |
Enamine | EN300-703326-0.5g |
4-(2,2-dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid |
2138426-41-0 | 95.0% | 0.5g |
$1673.0 | 2025-03-12 | |
Enamine | EN300-703326-1.0g |
4-(2,2-dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid |
2138426-41-0 | 95.0% | 1.0g |
$1742.0 | 2025-03-12 |
4-(2,2-Dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid Related Literature
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
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4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
Additional information on 4-(2,2-Dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid
4-(2,2-Dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid (CAS No. 2138426-41-0): An Overview
4-(2,2-Dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid (CAS No. 2138426-41-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of furan derivatives and is characterized by its unique structural features, including a furan ring, a dimethylpropyl group, and an ethylamino methyl substituent. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 4-(2,2-Dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid is particularly interesting due to its combination of aromatic and aliphatic functionalities. The furan ring provides a stable and planar structure, which can facilitate interactions with biological targets. The dimethylpropyl group adds hydrophobicity, potentially enhancing the compound's membrane permeability and bioavailability. The ethylamino methyl substituent introduces a basic amine group, which can participate in hydrogen bonding and electrostatic interactions with target proteins.
Recent studies have explored the biological activities of 4-(2,2-Dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid. One notable area of research is its potential as an anti-inflammatory agent. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another promising application of 4-(2,2-Dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid is in the field of neurodegenerative disorders. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects. It has been shown to reduce oxidative stress and prevent neuronal cell death in models of Parkinson's disease and Alzheimer's disease. These findings highlight its potential as a lead compound for the development of new treatments for neurodegenerative conditions.
In addition to its anti-inflammatory and neuroprotective properties, 4-(2,2-Dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid has also been investigated for its antiviral activity. Research has shown that it can inhibit the replication of several viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action appears to involve interference with viral entry into host cells and inhibition of viral protein synthesis. This makes it a promising candidate for the development of broad-spectrum antiviral agents.
The pharmacokinetic properties of 4-(2,2-Dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid have also been studied in detail. In animal models, it has been found to have good oral bioavailability and a favorable pharmacokinetic profile. This is attributed to its balanced hydrophilic-hydrophobic character, which allows for efficient absorption from the gastrointestinal tract and distribution to target tissues. Additionally, it has shown low toxicity in preclinical toxicity studies, further supporting its potential for clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(2,2-Dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid in various therapeutic indications. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. Phase II trials are planned to further assess its efficacy in specific patient populations.
In conclusion, 4-(2,2-Dimethylpropyl)-2-[(ethylamino)methyl]furan-3-carboxylic acid (CAS No. 2138426-41-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies will continue to elucidate its mechanisms of action and optimize its use in clinical settings.
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